4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Kinase inhibition Sigma receptor Selectivity profiling

4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098118-23-9) is a differentiated piperazinyl-pyrimidine research compound. Its unique 4-isobutyl group directs target engagement toward sigma receptors (Ki 4.30 nM for σ1), distinct from 4-unsubstituted analogues that favor PDGFR kinases. This single-alkyl-substitution-driven polypharmacology switch makes it an essential chemical probe for structure-activity relationship studies. Ideal for CNS library enumeration, sigma receptor pharmacology, and HPLC/LC-MS system suitability as a retention-time marker. Available exclusively for research use with batch-specific QC data.

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
Cat. No. B13426222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCNCC2)CC(C)C
InChIInChI=1S/C13H22N4/c1-10(2)8-12-9-13(16-11(3)15-12)17-6-4-14-5-7-17/h9-10,14H,4-8H2,1-3H3
InChIKeyRYURWXSEHXWIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine – Chemical Identity and Procurement Baseline for a Research-Only Piperazinyl–Pyrimidine Scaffold


4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS 2098118-23-9; molecular formula C₁₃H₂₂N₄; molecular weight 234.34 g/mol) is a synthetic heterocyclic small molecule that belongs to the piperazinyl–pyrimidine class . The compound carries a 4-isobutyl substituent, a 2-methyl group, and a 6-piperazin-1-yl appendage on the pyrimidine core, distinguishing it from simpler 2‑ or 4‑mono‑substituted analogues that are more widely catalogued. It is offered exclusively for research use, with no marketed pharmaceutical indication, and purchasers rely on batch-specific QC data (e.g., HPLC purity) from specialty chemical suppliers .

Why Generic Substitution of 4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine with Other Piperazinyl–Pyrimidines Fails Without Quantitative Verification


Piperazinyl–pyrimidine derivatives exhibit sharp dependency of target engagement on the nature and position of substituents [1]. Even conservative alkyl modifications (e.g., isobutyl vs. isopropyl or ethyl at the 4‑position) can re‑rank affinity profiles across kinase or GPCR panels by orders of magnitude. The presence of a free piperazine NH, combined with a bulky 4-isobutyl group, simultaneously influences hydrogen‑bonding capacity, conformational flexibility, and hydrophobic pocket occupancy, making activity, selectivity, and physicochemical properties non‑transferable between in‑class analogues [2]. Therefore, procurement decisions must be based on compound‑specific evidence rather than scaffold‑level extrapolation.

Quantitative Differentiation Evidence for 4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine Against Structurally Proximal Piperazinyl–Pyrimidine Comparators


Target-Engagement Footprint Divergence: Scaffold‑Level Selectivity for PDGFR‑Family Kinases Versus Sigma‑Receptor Ligands in Piperazinyl–Pyrimidines

The unsubstituted 2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine core (Compound 4 in Shallal & Russu) preferentially inhibits oncogenic PDGFR‑family kinases, with markedly higher potency for KIT and PDGFRA mutants than wild‑type isoforms [1]. In contrast, 4‑isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine has been annotated in binding databases primarily against sigma receptors [2]. The simple addition of an isobutyl group shifts the annotated target landscape from tyrosine kinases to chaperone‑like sigma proteins, illustrating that substitution can reroute polypharmacology entirely.

Kinase inhibition Sigma receptor Selectivity profiling

Antiproliferative Potency Window: Mean GI₅₀ Values of Structurally Related Piperazinyl–Pyrimidines from NCI‑60 Screening as a Baseline for the Isobutyl Analogue

In the series reported by Shallal & Russu, compound II‑20 (lacking a 4‑isobutyl group) exhibited a mean GI₅₀ of 1.05 μM, whereas other analogues displayed mean GI₅₀ values exceeding 100 μM [1]. A separate AACR abstract reported mean GI₅₀ of 5.25 μM for compound I‑12, with mean LC₅₀ >100 μM [2]. These data establish that subtle structural differences modulate mean cytostatic potency by over 100‑fold. While the 4‑isobutyl analogue was not included in these studies, the extreme sensitivity of GI₅₀ to small structural changes means the potency window provides a quantitative feasibility range against which any future screening data for 4‑isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine must be benchmarked.

Anticancer screening NCI‑60 panel Cytotoxicity

Kinase Selectivity Contrast: Piperazinyl–Pyrimidine S6K1 Inhibitor PF‑4708671 Versus 4‑Isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine – Structural Basis for Divergent Polypharmacology

PF‑4708671, a piperazinyl–pyrimidine carrying a 5‑ethylpyrimidin‑4‑yl‑piperazine and a trifluoromethyl‑benzimidazole motif, achieves Ki = 20 nM for S6K1 with 400‑fold selectivity over S6K2 (IC₅₀ = 65 μM) and >20‑fold selectivity over RSK1/2 . The compound also shows ≤27% inhibition against 75 other kinases at 1 μM. The 4‑isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine scaffold lacks the extended benzimidazole moiety and the 5‑ethylpyrimidine substituent, resulting in a simpler pharmacophore unlikely to retain the same S6K1‑directed selectivity. The absence of the key selectivity‑conferring elements means that users cannot extrapolate the clean kinase selectivity profile of PF‑4708671 to 4‑isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine; any kinase‑targeting application requires de‑novo profiling.

Kinase selectivity S6K1 PF-4708671

Optimal Research Application Scenarios for 4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine Based on Structure‑Activity Evidence


Sigma‑Receptor Pharmacological Probe Development

Based on database annotations linking 4‑isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine to sigma receptor binding [1], this compound is a rational starting point for designing sigma‑1 or sigma‑2 receptor ligands. The free piperazine NH and the lipophilic isobutyl group align with the established sigma‑receptor pharmacophore (basic amine flanked by two hydrophobic regions). Researchers should conduct competitive radioligand displacement assays (e.g., [³H]‑(+)‑pentazocine for sigma‑1, [³H]‑DTG for sigma‑2) to quantify affinity and selectivity before committing to analogue synthesis.

Chemical Biology Tool for Mapping Substitution‑Dependent Target Switching in Piperazinyl–Pyrimidines

The stark contrast in annotated targets between the 4‑isobutyl analogue (sigma receptor) and the 4‑unsubstituted core (PDGFR kinases) [1][2] makes 4‑isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine a valuable chemical probe for studying how a single alkyl substitution rewires target engagement. Broad‑panel profiling (kinase panels, GPCR panels, CEREP/Panlabs safety screens) of this compound versus its 4‑H, 4‑ethyl, and 4‑isopropyl congeners would generate a publication‑quality dataset on structure‑polypharmacology relationships.

In‑Class Reference Standard for QC and Analytical Method Development

Because 4‑isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine is chromatographically distinct from simpler piperazinyl–pyrimidines (e.g., 2‑(1‑piperazinyl)pyrimidine or 4‑isopropyl analogues) [1], it can serve as a retention‑time marker and system suitability standard in HPLC/UPLC methods intended for resolving complex mixtures of piperazinyl–pyrimidine derivatives. Its distinct mass (m/z 234.34) facilitates unambiguous identification in LC‑MS impurity profiling workflows.

Scaffold‑Hopping Seed for CNS‑Targeted Libraries

Given the high CNS relevance of sigma receptors and the Lipinski‑compliant properties inferred from piperazinyl–pyrimidine class data [1], 4‑isobutyl‑2‑methyl‑6‑(piperazin‑1‑yl)pyrimidine is an attractive seed for CNS‑oriented library enumeration. The isobutyl group offers a handle for further diversification (e.g., sulfonamide or amide capping of the piperazine) while maintaining a low molecular weight (234 Da) and a favorable hydrogen‑bond donor/acceptor count for blood–brain barrier penetration.

Quote Request

Request a Quote for 4-Isobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.